(3-acetyl-1,2-dimethylindol-5-yl) furan-2-carboxylate
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Overview
Description
(3-acetyl-1,2-dimethylindol-5-yl) furan-2-carboxylate is a complex organic compound that combines the structural features of indole and furan. Indole is a significant heterocyclic system found in many natural products and drugs, while furan is another important heterocyclic compound known for its aromatic properties. The combination of these two moieties in a single molecule can lead to unique chemical and biological properties.
Preparation Methods
The synthesis of (3-acetyl-1,2-dimethylindol-5-yl) furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole and furan precursors. The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone. The furan moiety can be prepared through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Once the precursors are prepared, they can be coupled together using a variety of methods. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. These reactions typically require a palladium catalyst, a base, and a suitable solvent. The reaction conditions can vary, but they often involve heating the reaction mixture to promote the coupling reaction.
Chemical Reactions Analysis
(3-acetyl-1,2-dimethylindol-5-yl) furan-2-carboxylate can undergo a variety of chemical reactions due to the presence of multiple functional groups. Some of the common reactions include:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific reaction conditions.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride. Reduction can lead to the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution or electrophilic substitution. Common reagents for these reactions include halogens, acids, and bases.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki or Heck reaction, to form larger molecules.
Scientific Research Applications
(3-acetyl-1,2-dimethylindol-5-yl) furan-2-carboxylate has a wide range of scientific research applications due to its unique chemical structure. Some of the key applications include:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure can be exploited in the design of new organic materials and catalysts.
Biology: The compound can be used as a probe to study biological processes. Its indole moiety is known to interact with various biological targets, making it useful for studying enzyme activity and protein-ligand interactions.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure can be used to design new drugs with improved efficacy and selectivity.
Industry: The compound can be used in the development of new materials and chemicals. Its unique properties can be exploited in the design of new polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (3-acetyl-1,2-dimethylindol-5-yl) furan-2-carboxylate is not fully understood, but it is believed to involve interactions with various molecular targets. The indole moiety is known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids. These interactions can lead to changes in the activity of these targets, resulting in various biological effects.
The furan moiety can also contribute to the compound’s mechanism of action. Furan is known to undergo metabolic activation to form reactive intermediates, which can interact with cellular macromolecules and cause various biological effects.
Comparison with Similar Compounds
(3-acetyl-1,2-dimethylindol-5-yl) furan-2-carboxylate can be compared with other similar compounds to highlight its unique properties. Some of the similar compounds include:
Indole-3-acetic acid: This compound is a plant hormone that plays a key role in plant growth and development. It has a similar indole moiety but lacks the furan moiety.
Furan-2-carboxylic acid: This compound is a simple furan derivative that is used as a building block in organic synthesis. It has a similar furan moiety but lacks the indole moiety.
3-acetylindole: This compound is a simple indole derivative that is used in the synthesis of more complex molecules. It has a similar indole moiety but lacks the furan moiety.
The combination of the indole and furan moieties in this compound gives it unique chemical and biological properties that are not found in these similar compounds.
Properties
Molecular Formula |
C17H15NO4 |
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Molecular Weight |
297.30 g/mol |
IUPAC Name |
(3-acetyl-1,2-dimethylindol-5-yl) furan-2-carboxylate |
InChI |
InChI=1S/C17H15NO4/c1-10-16(11(2)19)13-9-12(6-7-14(13)18(10)3)22-17(20)15-5-4-8-21-15/h4-9H,1-3H3 |
InChI Key |
FYSSQXHLZRZKGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC=CO3)C(=O)C |
Origin of Product |
United States |
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